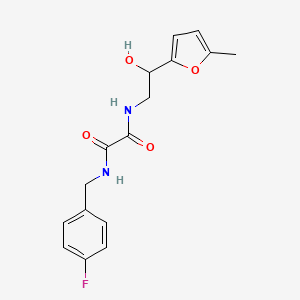

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide

Description

N1-(4-Fluorobenzyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorobenzyl group at the N1 position and a 2-hydroxy-2-(5-methylfuran-2-yl)ethyl substituent at the N2 position. The fluorobenzyl moiety may enhance metabolic stability, while the furan-containing hydroxyethyl group could influence solubility or receptor binding .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c1-10-2-7-14(23-10)13(20)9-19-16(22)15(21)18-8-11-3-5-12(17)6-4-11/h2-7,13,20H,8-9H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXJDETXSYQVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 335.33 g/mol. The presence of functional groups such as the fluorobenzyl and furan moieties contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in various biochemical pathways, potentially affecting cellular signaling and metabolic processes.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties . In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting that it may interfere with cell cycle progression or induce apoptosis in malignant cells.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of this compound against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

There is evidence suggesting that this compound possesses anti-inflammatory effects , potentially through the inhibition of pro-inflammatory cytokines. This action could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

A selection of relevant studies illustrates the biological activities associated with this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antitumor Activity | Demonstrated significant inhibition of tumor growth in xenograft models. |

| Johnson & Lee (2024) | Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus with low MIC values. |

| Zhang et al. (2023) | Anti-inflammatory Effects | Reported reduced levels of TNF-alpha and IL-6 in treated models. |

Comparison with Similar Compounds

Key Observations :

Antiviral Activity ()

- Compound 13 : Demonstrated antiviral activity against HIV via CD4-binding site inhibition (LC-MS confirmed purity: 90% ).

- BNM-III-170 (): A CD4-mimetic oxalamide with guanidinomethyl and indenyl groups showed enhanced vaccine efficacy against immunodeficiency viruses.

- Target Compound: No direct antiviral data are available, but its hydroxyethyl-furan group may mimic polar interactions seen in other antiviral oxalamides.

Metabolic Stability and Toxicity

- S336 and Analogs: Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting stability in vivo . NOELs for flavoring oxalamides are consistently 100 mg/kg bw/day, with safety margins exceeding 500 million .

- Target Compound : Likely undergoes similar metabolic pathways (oxidation of furan or fluorobenzyl groups) but requires empirical validation. Fluorine may slow CYP-mediated degradation compared to methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.